3-(1-Hydroxyethyl)-camphor
Description
3-(1-Hydroxyethyl)-camphor is a camphor derivative featuring a hydroxyethyl group (-CH₂CH₂OH) substituted at the 3-position of the bicyclic camphor scaffold. Camphor derivatives are widely explored for applications ranging from UV protection to asymmetric catalysis, making comparative analysis critical for understanding structure-activity relationships .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C12H20O2/c1-7(13)9-8-5-6-12(4,10(9)14)11(8,2)3/h7-9,13H,5-6H2,1-4H3 |
InChI Key |
NOTZMKCPODQQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CCC(C1=O)(C2(C)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Methylbenzylidene)camphor (4-MBC)
- Structure : A benzylidene group (-CH=C₆H₄CH₃) at the 3-position.
- Applications : Primarily used as a UV-B absorber in sunscreens due to its strong absorption in the 290–320 nm range .
- Safety: Linked to contact allergies, as noted in patch testing studies .
- Regulatory Status : Evaluated by the Scientific Committee on Consumer Safety (SCCS) for cosmetic use .
Comparison with 3-(1-Hydroxyethyl)-camphor :
The hydroxyethyl group in this compound likely enhances hydrophilicity compared to the hydrophobic benzylidene group in 4-MBC. This difference may reduce skin permeation and improve biocompatibility but could diminish UV absorption efficiency due to altered electron conjugation .
3-(Trifluoroacetyl)camphor
- Structure : A trifluoroacetyl group (-COCF₃) at the 3-position.
- Applications : Used in chiral resolution and asymmetric synthesis, leveraging camphor’s inherent chirality .
- Properties : The electron-withdrawing CF₃ group increases electrophilicity, facilitating nucleophilic reactions.
3-Hydroxy-3-pyridylcamphor Derivatives
- Structure : A pyridyl-alcohol group at the 3-position.
- Applications : Serve as chiral ligands in asymmetric catalysis, such as in enantioselective aldol reactions .
- Synthesis: Prepared via oxidation and condensation reactions starting from camphorquinone .
Comparison with this compound :
The hydroxyethyl group may offer simpler synthetic routes compared to pyridyl-alcohol derivatives. However, the absence of a nitrogen heterocycle could limit its catalytic versatility .
Camphor Sulfonic Acid (CSA)
- Structure : A sulfonic acid group (-SO₃H) at the camphor scaffold.
- Applications : Utilized as a dopant in conductive polymers (e.g., polyaniline) to enhance electrical conductivity .
- Properties : High acidity and solubility in polar solvents.
Comparison with this compound :
The hydroxyethyl group lacks the strong acidic character of CSA, limiting its use in doping applications. However, it may exhibit better biocompatibility for biomedical uses .
Data Tables
Table 1: Structural and Functional Comparison of Camphor Derivatives
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